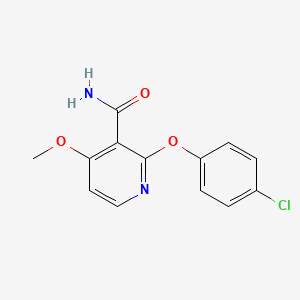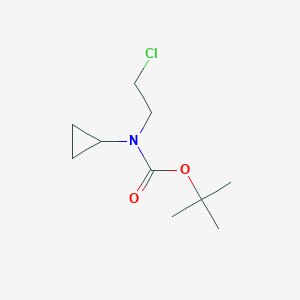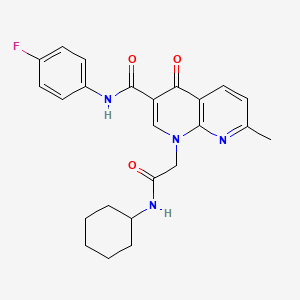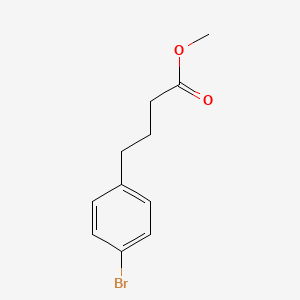
2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide (CMP) is a synthetic compound that belongs to the pyridine-3-carboxamide family. It is a white crystalline solid with a melting point of 155-157°C and a molecular weight of 256.7 g/mol. CMP is an organic compound with a broad range of applications in scientific research due to its unique properties. It is also known as 4-chloro-2-methoxy-N-phenylpyridine-3-carboxamide, pyridine-3-carboxamide-4-chloro-2-methoxy, and CMP-4-chloro-2-methoxy.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds for Pharmacological Activities
- Researchers have synthesized various novel compounds from derivatives similar to 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide, aiming to explore their pharmacological potentials. For instance, a study detailed the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing significant analgesic and anti-inflammatory activities. These compounds were screened as cyclooxygenase-1/2 (COX-1/2) inhibitors, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Development of Polyamide Materials
- Another application involves the development of new polyamides derived from 2-(4-aminophenyl)-5-aminopyridine and related compounds, focusing on their deformation-strength, thermomechanical, and thermal properties. These materials are of interest for their potential use as macromolecular ligands, indicating the versatility of pyridine derivatives in material science (Gofman et al., 2010).
Antitubercular and Antibacterial Activities
- A study on pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives reported their design, synthesis, and confirmation through various analytical methods. The compounds exhibited potent antitubercular activity and significant antibacterial activity against common strains such as Escherichia coli and Staphylococcus aureus. This research underscores the potential of pyridine derivatives in addressing infectious diseases (Bodige et al., 2019).
Radioligand Development for Imaging
- The synthesis of MK-1064, a new PET radioligand for imaging of the orexin-2 receptor, demonstrates the use of pyridine derivatives in the development of diagnostic tools. The process involved multiple steps, including the synthesis of the reference standard and precursor for radiolabeling, highlighting the compound's application in medical imaging and neuroscience research (Gao et al., 2016).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d) and 2-methyl-4-chlorophenoxyacetic acid (mcpa), are widely used in agriculture to control broadleaf weeds . These compounds typically target plant growth processes, causing uncontrolled growth and eventually death in the targeted weeds .
Mode of Action
Similar compounds like 2,4-d and mcpa are known to mimic the action of plant growth hormones, leading to uncontrolled growth and eventual death of the plant . It’s plausible that 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide might have a similar mode of action.
Biochemical Pathways
Related compounds like 2,4-d and mcpa are known to disrupt normal plant growth processes, leading to uncontrolled growth and eventual plant death . This suggests that 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide may also affect similar biochemical pathways.
Pharmacokinetics
A study on new benzamide derivatives, which may include similar compounds, showed that these compounds exhibited an improved pharmacokinetics profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds were found to be favorable, suggesting good bioavailability .
Result of Action
Similar compounds like 2,4-d and mcpa are known to cause uncontrolled growth in plants, leading to their death . It’s plausible that 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide might have a similar effect.
Action Environment
The action of 2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide can be influenced by various environmental factors. For instance, the toxicity of similar compounds like MCPA has been shown to be influenced by the concentration of the compound in the environment . Additionally, these compounds can have negative impacts on non-target aquatic plants, indicating that their action, efficacy, and stability can be influenced by the specific environmental context .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-18-10-6-7-16-13(11(10)12(15)17)19-9-4-2-8(14)3-5-9/h2-7H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJLAZJOFMKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)
![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)

![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2859277.png)
![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)



![3-(3-(4-(4-fluorophenyl)piperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2859284.png)
![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)
![1-{[6-(4-chlorophenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl]carbonyl}-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B2859288.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2859291.png)